
2-Iodo-4-methoxybenzoic acid
Overview
Description
2-Iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by iodine and methoxy groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the iodination of 4-methoxybenzoic acid. The reaction typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include heating the mixture to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow processes and the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom in 2-iodo-4-methoxybenzoic acid acts as a leaving group, enabling nucleophilic substitution under specific conditions.
Key Reagents and Conditions
- Nucleophilic agents : Sodium hydroxide, potassium carbonate, or amines in polar solvents (e.g., acetonitrile or DMSO) .
- Catalysts : Palladium complexes for cross-coupling reactions .
Example Reaction: Methyl Ester Formation
Methylation of the carboxylic acid group occurs via reaction with iodomethane (CH₃I) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU):
Reaction :
this compound + CH₃I → Methyl-2-iodo-4-methoxybenzoate
Conditions : Room temperature, inert atmosphere, acetonitrile solvent .
Yield : 60% .
Oxidation and Reduction
The carboxylic acid group and aromatic ring undergo redox transformations.
Oxidation Reactions
- Carboxylic acid derivatives : Conversion to esters or amides via Fischer esterification (acid-catalyzed) .
- Aromatic ring : Iodoxybenzoic acid (IBX)-mediated oxidation of benzylic/allylic positions via single-electron transfer (SET) mechanisms .
Mechanism of IBX Oxidation
- Ligand exchange : Alcohol replaces hydroxyl group on IBX.
- Hypervalent twisting : Steric repulsion drives conformational rearrangement.
- Elimination : Formation of carbonyl compounds (e.g., aldehydes/ketones) .
Reduction Reactions
Coupling Reactions
The iodine substituent facilitates cross-coupling reactions, forming biaryl structures.
Suzuki-Miyaura Coupling
Reagents : Boronic acids, palladium catalysts (e.g., Pd(PPh₃)₄), mild base (e.g., K₂CO₃) .
Example :
this compound + Phenylboronic acid → 4-Methoxy-2-phenylbenzoic acid
Yield : 70–85% (typical for aryl iodides) .
Comparative Reactivity
Mechanistic Insights
- Substitution : Proceeds via SNAr (nucleophilic aromatic substitution) due to electron-withdrawing -COOH and -OCH₃ groups activating the ring .
- Oxidation : SET mechanisms dominate in IBX-mediated reactions, generating radical intermediates .
- Coupling : Palladium catalyzes transmetallation and reductive elimination steps .
Biological Activity Correlation
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that 2-Iodo-4-methoxybenzoic acid exhibits significant anticancer properties. Studies have demonstrated its effectiveness against specific cancer cell lines through mechanisms that may involve the inhibition of cell proliferation and induction of apoptosis. For instance, compounds derived from this acid have been evaluated for their cytotoxic effects on human cancer cells, showing promising results in vitro and in vivo .
1.2 Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases. The molecular mechanisms underlying these effects are still under investigation, but preliminary results indicate that it may modulate signaling pathways involved in inflammation .
1.3 Drug Development
As a building block in drug synthesis, this compound serves as an intermediate for developing new pharmaceuticals. Its derivatives are being explored for various biological activities, including antimicrobial and antifungal properties. The versatility of this compound allows chemists to modify its structure to enhance efficacy and reduce toxicity .
Material Science
2.1 Nanoparticle Assembly
In material science, this compound is utilized in the layer-by-layer assembly of nanoparticles for biomedical applications. This method enhances the stability and functionality of nanoparticles used in drug delivery systems and imaging agents. The compound's ability to form stable interactions with other materials makes it a valuable component in nanotechnology .
2.2 Polymer Chemistry
The compound is also explored as a modifier in polymer chemistry, where it can influence the properties of polymers used in various applications, including coatings and adhesives. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications .
Synthetic Intermediate
3.1 Organic Synthesis
this compound acts as a versatile synthetic intermediate in organic chemistry. It is employed in the synthesis of various complex organic molecules through reactions such as coupling reactions and electrophilic substitutions. Researchers have utilized this compound to develop new synthetic routes for biologically active compounds, showcasing its importance in synthetic organic chemistry .
3.2 Synthesis of Heterocycles
The compound is also instrumental in synthesizing heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals. Its reactivity allows for the formation of diverse heterocyclic structures that exhibit a wide range of biological activities .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines, demonstrating significant inhibition rates compared to control groups .
Case Study 2: Nanoparticle Applications
Research featured in Advanced Drug Delivery Reviews highlighted the use of this compound in creating stable nanoparticle formulations for targeted drug delivery systems, improving therapeutic outcomes while minimizing side effects .
Mechanism of Action
The mechanism of action of 2-iodo-4-methoxybenzoic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The methoxy group can influence the electron density on the benzene ring, affecting the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methoxybenzoic acid: Similar structure but with different substitution pattern.
2-Bromo-4-methoxybenzoic acid: Bromine instead of iodine.
2-Iodo-4-hydroxybenzoic acid: Hydroxy group instead of methoxy.
Uniqueness
2-Iodo-4-methoxybenzoic acid is unique due to the specific positioning of the iodine and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The presence of iodine makes it particularly useful in coupling reactions and as a precursor for further functionalization.
Biological Activity
2-Iodo-4-methoxybenzoic acid (IMBA) is a halogenated benzoic acid derivative that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's antibacterial properties, mechanisms of action, and other relevant biological effects, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : C₈H₇IO₃
- Molecular Weight : 248.04 g/mol
- CAS Number : 54435-09-5
The presence of iodine and methoxy groups in its structure contributes to its unique biological properties, particularly its interaction with microbial systems.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. A study highlighted its effectiveness against Vibrio parahaemolyticus, a pathogen known to cause gastrointestinal infections.
Minimum Inhibitory Concentrations (MIC)
The following table summarizes the MIC values of this compound compared to other related compounds:
Compound | MIC (µg/mL) for V. parahaemolyticus | Growth Inhibition (%) |
---|---|---|
This compound (IMBA) | 200 | 81.7 |
3,5-Diiodo-2-methoxyphenylboronic acid (DIMPBA) | 100 | 30.3 |
2-Fluoro-5-iodophenylboronic acid (FIPBA) | 100 | 24.1 |
This data indicates that IMBA has a notable inhibitory effect on bacterial growth, although it is less potent than DIMPBA.
The antibacterial activity of IMBA can be attributed to several mechanisms:
- Disruption of Membrane Integrity : The halogenated structure may interact with bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Biofilm Formation : IMBA has shown potential in preventing biofilm formation, which is crucial for bacterial survival in hostile environments.
- Interference with Virulence Factors : Studies suggest that IMBA can diminish virulence factors such as motility and hydrophobicity in bacteria, thereby reducing their pathogenicity.
Study on Biofilm Inhibition
A notable study investigated the effectiveness of various benzoic acid derivatives, including IMBA, in inhibiting biofilm formation on marine food products. The results demonstrated that IMBA significantly reduced biofilm biomass compared to untreated controls, indicating its potential application in food preservation and safety.
Properties
IUPAC Name |
2-iodo-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPHOFYPURZIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510702 | |
Record name | 2-Iodo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54435-09-5 | |
Record name | 2-Iodo-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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